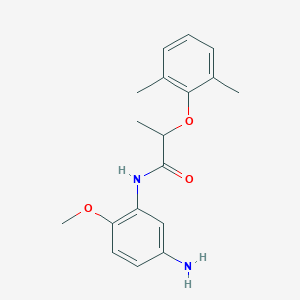![molecular formula C7H6ClN3O2S B1388973 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride CAS No. 1185295-29-7](/img/structure/B1388973.png)
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride
Overview
Description
The compound “5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride” is characterized by the presence of a 1,2,4-triazole ring and a furan ring . The InChI code for this compound is 1S/C7H5N3O2S/c11-3-5-1-2-6 (12-5)13-7-8-4-9-10-7/h1-4H, (H,8,9,10) .Scientific Research Applications
Anticancer Research
Triazole derivatives have been shown to possess selective cytotoxicity against various cancer cell lines. The structural modifications in these compounds can lead to significant changes in their biological activity, making them valuable for designing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are influenced by their chemical structure. Studies have indicated that even small changes, such as the position of a hydroxyl group, can affect their antimicrobial efficacy .
Synthesis of Novel Compounds
Triazoles serve as key intermediates in the synthesis of more complex chemical structures. For example, they can undergo ring-switching reactions to produce new compounds with potential pharmacological applications .
Energetic Materials
Some triazole derivatives are explored for their potential use in energetic materials due to their stability and energy release properties. These compounds are of interest for applications requiring high-energy output .
Biological Application Studies
Triazole derivatives are studied for their biological applications, including their interactions with biological molecules and potential therapeutic effects. This research can lead to the development of new drugs and treatment methods .
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of triazole derivatives and their biological activity is crucial for drug design. SAR analysis helps in identifying the most effective compounds for further development .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with various targets, such as the aromatase enzyme .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7;/h1-4H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLFHRQDOBDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)

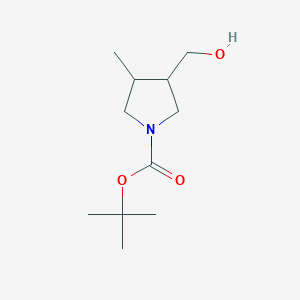
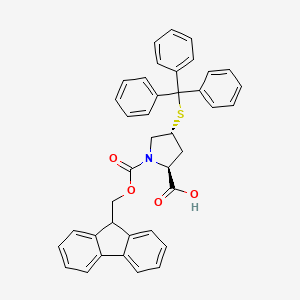
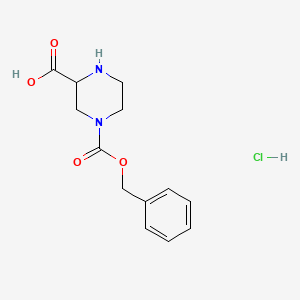
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
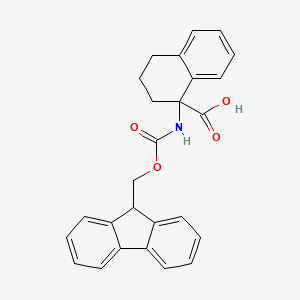
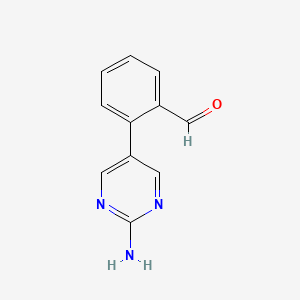

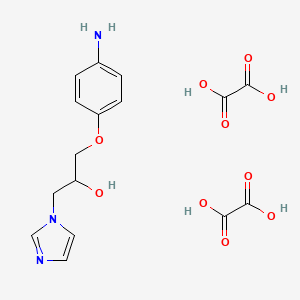
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)
